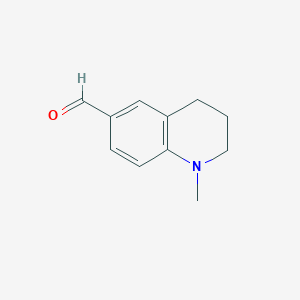

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383140 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-50-5 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a substituted tetrahydroquinoline core, renders it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its significant applications in drug discovery, particularly in the synthesis of kinase inhibitors and dopamine receptor antagonists. Spectroscopic data, based on closely related analogs, are presented to aid in its characterization. Furthermore, this document illustrates its role in modulating key signaling pathways implicated in cancer and neurological disorders, supported by diagrams generated using the DOT language.

Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder.[1] Its core structure consists of a tetrahydroquinoline moiety with a methyl group at the nitrogen (position 1) and a formyl group at position 6 of the aromatic ring. This combination of a saturated heterocyclic amine and an aromatic aldehyde makes it a versatile intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 493-50-5 | [1] |

| Appearance | Light yellow to Brown crystalline powder | [1] |

| Melting Point | 28-29 °C | |

| Boiling Point | 219-221 °C @ 15 Torr | |

| Density | 1.102 g/cm³ | |

| Flash Point | 142.5 °C | |

| Refractive Index | 1.587 | |

| Storage | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

General Workflow for Vilsmeier-Haack Formylation

Detailed Experimental Protocol (Adapted from General Vilsmeier-Haack Procedures)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4][5]

Materials:

-

1-Methyl-1,2,3,4-tetrahydroquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

-

Formylation Reaction: Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons in the 7.0-7.8 ppm region, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring. - A singlet for the aldehyde proton around 9.5-10.0 ppm. - A singlet for the N-methyl protons around 2.8-3.0 ppm. - Triplets for the methylene protons at C2 and C4 of the tetrahydroquinoline ring. - A multiplet for the methylene protons at C3. (Based on data for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[6]) |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals in the 120-150 ppm range. - A signal for the N-methyl carbon around 40 ppm. - Signals for the aliphatic carbons (C2, C3, C4) in the 20-50 ppm range. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-N stretching vibrations. (Based on general IR data for quinolines[7]) |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 175.23. - Characteristic fragmentation patterns for tetrahydroquinolines, including loss of the methyl group and cleavage of the heterocyclic ring. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, primarily due to the established biological activity of the tetrahydroquinoline scaffold.[2]

Synthesis of Kinase Inhibitors

The quinoline core is a well-established scaffold for the design of kinase inhibitors.[8] Derivatives of this compound can be elaborated to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. The aldehyde group provides a convenient handle for introducing diverse pharmacophores through reactions like reductive amination or Wittig reactions, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[9][10]

Development of Dopamine Receptor Antagonists

The tetrahydroquinoline and the structurally related tetrahydroisoquinoline moieties are privileged scaffolds for ligands targeting dopamine receptors, particularly the D3 subtype. D3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia. The aldehyde functionality of this compound can be used to build out the molecular structure to achieve high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde group allow for extensive chemical derivatization. The demonstrated utility of the tetrahydroquinoline scaffold in potent kinase inhibitors and selective dopamine receptor antagonists underscores the importance of this compound in modern drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 493-50-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 493-50-5), a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, proposes a plausible synthetic route in the absence of a detailed experimental protocol in peer-reviewed literature, and clarifies the current understanding of its biological activity.

Core Compound Properties

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a formyl group at position 6 of the aromatic ring. Its structure makes it a valuable intermediate for the synthesis of more complex molecules.[1] Commercial suppliers describe it as a light yellow to brown crystalline powder.[1]

| Property | Value | Reference(s) |

| CAS Number | 493-50-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Light yellow to Brown crystalline powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Temperature | 0-8 °C | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The synthesis of this compound can be envisioned via the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring system activates the aromatic ring, directing the electrophilic substitution to the para position (position 6).

General Experimental Protocol for Vilsmeier-Haack Formylation:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphoryl chloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, an electrophilic chloroiminium salt.[5]

-

Formylation: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction mixture is then typically heated to drive the reaction to completion.[2]

-

Hydrolysis: Upon completion of the reaction, the mixture is cooled and quenched by pouring it onto ice water. The intermediate iminium salt is hydrolyzed to the corresponding aldehyde. The pH is often adjusted with a base to facilitate the hydrolysis and neutralize the acidic reaction mixture.

-

Work-up and Purification: The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The final product is then purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic and Physicochemical Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the scientific literature. The table below summarizes the available physicochemical properties. For comparison, mass spectrometry and infrared spectroscopy data for the related compound, 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, are available in public databases.[7]

| Data Type | Value / Description | Reference(s) |

| Melting Point | 28-29 °C | [6] (from supplier data) |

| Boiling Point | 219-221 °C @ 15 Torr | [6] (from supplier data) |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| Mass Spectrometry | Data not available | |

| Infrared (IR) Spectroscopy | Data not available |

Biological Activity and Mechanism of Action

There is currently no specific information in the peer-reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

It is crucial to distinguish this compound from its structural isomer, 1-methyl-1,2,3,4-tetrahydroiso quinoline (1MeTIQ). Extensive research has been conducted on 1MeTIQ, demonstrating its neuroprotective properties.[8][9][10][11][12] However, due to the differences in the core heterocyclic structure, the biological activities of 1MeTIQ should not be extrapolated to this compound. The aldehyde functional group at position 6 further differentiates the target compound, suggesting a different reactivity and potential for biological interactions.

The tetrahydroquinoline scaffold itself is present in a number of biologically active compounds, and derivatives have been explored for a range of therapeutic applications.[13] This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive molecules.

Conclusion

This compound is a commercially available compound with potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While its fundamental physicochemical properties are partially documented by chemical suppliers, there is a notable absence of detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization in the public scientific literature. Furthermore, no studies on its biological activity or mechanism of action have been identified. This highlights a significant knowledge gap and presents an opportunity for further research to explore the synthetic utility and potential bioactivity of this compound and its derivatives. Researchers are cautioned against extrapolating biological data from its well-studied structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C12H15NO | CID 3161866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutics, particularly for neurological disorders.[1]

Core Physicochemical Properties

This compound is a light yellow to brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | Echemi |

| Molecular Weight | 175.23 g/mol | Chem-Impex |

| CAS Number | 493-50-5 | Chem-Impex |

| Appearance | Light yellow to Brown crystalline powder | Chem-Impex |

| Melting Point | 28-29 °C | Echemi |

| Boiling Point | 219-221 °C @ 15 Torr | Echemi |

| Density | 1.102 g/cm³ | Echemi |

| Refractive Index | 1.587 | Echemi |

| Purity | ≥ 95% (NMR) | Chem-Impex |

Synthesis and Characterization

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the substrate is 1-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electrophilic iminium ion then attacks the electron-rich aromatic ring of the tetrahydroquinoline. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

A general procedure for the Vilsmeier-Haack formylation of an N-alkyl-tetrahydroquinoline is as follows:

-

Reagent Preparation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring. The resulting mixture is the Vilsmeier reagent.

-

Reaction: A solution of the N-alkyl-1,2,3,4-tetrahydroquinoline in DMF is added to the prepared Vilsmeier reagent.

-

Heating: The reaction mixture is heated, typically for several hours, to drive the formylation reaction to completion.

-

Workup: The cooled reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution. The product is then typically extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield the pure N-alkyl-hydroquinolinecarbaldehyde.

A study on the synthesis of new N-alkyl-6(8)-formylhydroquinolines reported that the Vilsmeier-Haack reaction of 7- and 8-substituted N-alkyl-1,2,3,4-tetrahydroquinolines led to the formation of 6-formylhydroquinolines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the N-methyl protons (as a singlet), and the aliphatic protons of the tetrahydroquinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190 ppm), the aromatic carbons, the N-methyl carbon, and the aliphatic carbons of the heterocyclic ring.

For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the following NMR data has been reported:

-

¹H NMR (δ): 9.87 (s, 1H, CHO), 7.44 (s, 1H, C(5)H), 6.37 (s, 1H, C(8)H), 2.87 (s, 3H, NMe), 2.76 (m, 1H, C(4)), 2.49 (s, 3H, C(7)Me), 1.84 (dd, 1H, C(3)H), 1.72 (dd, 1H, C(3)H).

-

¹³C NMR (δ): 189.50, 149.82, 140.34, 128.42, 124.86, 121.84, 112.53, 54.72, 45.30, 31.46, 28.50, 26.00, 24.66, 19.13, 19.03.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1670-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a mass-to-charge ratio (m/z) of 248 [M + H]⁺ has been reported.

Logical Relationships in Synthesis

The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear logical progression, as illustrated in the workflow diagram below.

Biological and Pharmaceutical Relevance

Derivatives of the tetrahydroquinoline scaffold are known to possess a wide range of biological activities and are found in numerous natural products and medicinal agents. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.

While specific biological activities or signaling pathway interactions for this compound have not been extensively detailed in the available literature, its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders is highlighted.[1] The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

The general class of tetrahydroisoquinolines, a related structural motif, has been investigated for a broad spectrum of biological activities, including:

-

Antitumor

-

Antitubercular

-

Antibacterial

-

Anti-HIV

-

Anti-inflammatory

-

Anticonvulsant

Given the structural similarities and the established importance of the tetrahydroquinoline core, it is plausible that derivatives of this compound could exhibit interesting biological profiles. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives.

The logical relationship for its application in drug discovery is outlined below.

References

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde molecular weight and formula

An In-depth Technical Guide on 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO[1][2][3] |

| Molecular Weight | 175.23 g/mol [1][2] |

| Exact Mass | 175.23 g/mol [3] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

References

The Biological Versatility of 1-Methyl-Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Anticancer Activity: Targeting the mTOR Signaling Pathway

A significant body of research has focused on the anticancer potential of 1-methyl-tetrahydroquinoline derivatives, with many exhibiting potent cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1-methyl-tetrahydroquinoline and related tetrahydroquinoline derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-Substituted THQ Derivatives | |||

| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [1][[“]] |

| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [1][[“]] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | [1][[“]] | |

| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [1][[“]] |

| Compound 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [1][[“]] |

| Tetrahydroquinolinone Derivatives | |||

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Cancer) | Micromolar concentrations | [3] |

| A-549 (Lung Cancer) | More effective than Cisplatin | [3] | |

| Compound 19b | A-549 (Lung Cancer) | More effective than Cisplatin | [3] |

| Methylene-Tethered THQ Derivatives | |||

| 1-(2-methyl-8-methylene-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (9a) | C6 (Rat Glioblastoma) | 111 ± 1.1 | [4] |

| MCF-7 (Human Breast Cancer) | 128 ± 1.3 | [4] | |

| PC3 (Human Prostate Cancer) | 115 ± 1.2 | [4] | |

| SH-SY5Y (Human Neuroblastoma) | 120 ± 1.5 | [4] | |

| Tetrahydroquinoline-based LSD1 Inhibitors | |||

| Compound 18s | MGC-803 (Gastric Cancer) | 1.13 | [5] |

| Compound 18x | MGC-803 (Gastric Cancer) | 1.15 | [5] |

| Other Tetrahydroquinoline Derivatives | |||

| Compound 2 | MCF-7 (Breast Cancer) | 50 (after 72h) | [6] |

| MDA-MB-231 (Breast Cancer) | 25 (after 72h) | [6] |

Signaling Pathway: mTOR Inhibition

Several 1-methyl-tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting mTOR, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells. The diagram below illustrates the PI3K/Akt/mTOR pathway and the point of inhibition by tetrahydroquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on anticancer applications, the tetrahydroquinoline scaffold is also known to possess antimicrobial and anti-inflammatory properties. However, there is a notable lack of extensive quantitative data specifically for 1-methyl-tetrahydroquinoline derivatives in these areas.

Anti-inflammatory Activity Data

Some studies have investigated the anti-inflammatory potential of tetrahydroquinoline derivatives. The following table presents available data.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 77.38 | [7][8] |

| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 92.08 | [7] |

| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 88.45 | [7] |

| Tetrahydroquinoline Derivative (SF8) | DPPH Radical Scavenging | 29.19 ± 0.25 | [9] |

| Tetrahydroquinoline Derivative (SF13) | Nitric Oxide Scavenging | Max 85% inhibition at 50 µM | [9] |

Antimicrobial Activity

Various quinoline and tetrahydroquinoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain 2-(1H-indol-3-yl)tetrahydroquinolines have shown potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) below 1.0 µg/mL.[10] However, specific MIC values for 1-methyl-tetrahydroquinoline derivatives are not extensively reported in the currently available literature.

Experimental Protocols

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

A common method for the N-methylation of 1,2,3,4-tetrahydroquinoline is reductive amination.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Formaldehyde (38% aqueous solution)

-

Acetonitrile (CH3CN)

-

Sodium cyanoborohydride (NaBH3CN)

-

Glacial acetic acid

-

Diethyl ether

-

1N Sodium hydroxide (NaOH)

-

Potassium carbonate (K2CO3)

Procedure:

-

Combine 1,2,3,4-tetrahydroquinoline (2.0 g, 0.015 mol) and formaldehyde (12 mL of 38% aqueous solution, 0.15 mol) in 60 mL of acetonitrile.[1]

-

Add sodium cyanoborohydride (2.85 g) to the mixture.[1]

-

Slowly add glacial acetic acid (1.50 mL) over a 10-minute period while stirring.[1]

-

Continue stirring the mixture for 2 hours.[1]

-

Add an additional 0.5 mL of glacial acetic acid and stir for another 30 minutes.[1]

-

Pour the reaction mixture into 200 mL of diethyl ether.[1]

-

Wash the organic layer three times with 30 mL of 1N NaOH.[1]

-

Dry the organic layer with potassium carbonate (K2CO3).[1]

-

Remove the solvent in vacuo to yield the 1-methyl-1,2,3,4-tetrahydroquinoline product.[1]

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-methyl-tetrahydroquinoline derivatives.

General Experimental Workflow

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplate

-

Test compound (1-methyl-tetrahydroquinoline derivative)

-

Cancer cell lines

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1-methyl-tetrahydroquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. Cell viability is typically expressed as a percentage of the vehicle control, and the IC50 value is calculated from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microplate

-

Test compound (1-methyl-tetrahydroquinoline derivative)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

0.5 McFarland standard

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in broth and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion

1-Methyl-tetrahydroquinoline derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their activity as mTOR inhibitors provides a clear rationale for their development as anticancer agents. While their antimicrobial and anti-inflammatory activities are less characterized, the broader tetrahydroquinoline scaffold has shown promise in these areas, warranting further investigation into the specific contributions of the 1-methyl substitution. The synthetic accessibility and the diverse biological activities of these compounds make them an attractive area for continued research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. consensus.app [consensus.app]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Tetrahydroquinolines: A Technical Guide for Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) and their structural isomers, tetrahydroisoquinolines (THIQs), are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of novel neuroprotective agents. Their unique structural features allow for interaction with a variety of biological targets implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neuroprotective properties of select THQ derivatives, presenting key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development in this area.

Core Mechanisms of Neuroprotection

The neuroprotective effects of tetrahydroquinolines are multifaceted, targeting several key pathological pathways in neurodegeneration. The primary mechanisms of action include:

-

Antioxidant and Free Radical Scavenging: Many THQ derivatives possess potent antioxidant properties, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of AD and PD. Certain THQs have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of pro-inflammatory cytokines.

-

Inhibition of Glutamate-Induced Excitotoxicity: Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and subsequent neuronal death. Some THIQ derivatives act as NMDA receptor antagonists, mitigating this excitotoxic damage.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Several THQ derivatives have demonstrated potent AChE inhibitory activity.

-

Modulation of Pathological Protein Aggregation: The aggregation of amyloid-beta (Aβ) peptides in AD is a critical pathological event. Certain THQs have been shown to inhibit Aβ aggregation and promote its clearance.

-

Activation of Pro-Survival Signaling Pathways: Some THIQs can enhance cellular resilience by activating pro-survival signaling pathways, such as the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective efficacy of key tetrahydroquinoline and tetrahydroisoquinoline derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Activity of Tetrahydroquinoline Derivatives

| Compound | Assay | Cell Line | Neurotoxin | Concentration/Dosage | Result | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cell Viability | Rat mesencephalic neurons | Rotenone, MPP+, 6-OHDA | Not specified | Neuroprotective against all toxins | [1] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced cell death | Rat granular cell cultures | Glutamate | Not specified | Prevented cell death and Ca2+ influx | [2] |

| Hydroxy-1MeTIQ derivatives | Neuroprotective activity | SH-SY5Y cells | Not specified | Not specified | Exhibited greater efficacy than 1MeTIQ | [3] |

| Dauricine | Cytotoxicity | SH-SY5Y cells (APPsw) | Cu2+ | Not specified | Decreased Aβ1-42 secretion, reduced ROS | [4][5] |

| Tetrahydroquinoline derivative (4ag) | Cytotoxicity (IC50) | SNB19 cells | - | 38.3 µM | Potent anti-glioblastoma effect | [6] |

| Tetrahydroquinoline derivative (4ag) | Cytotoxicity (IC50) | LN229 cells | - | 40.6 µM | Potent anti-glioblastoma effect | [6] |

Table 2: Cholinesterase and Aβ Aggregation Inhibition by Tetrahydroquinoline Derivatives

| Compound/Derivative | Target | IC50 Value | Reference |

| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 215 µM | [7][8] |

| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 805 µM | [7][8] |

| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 618 µM | [7][8] |

| Jatrorrhizine derivative | Cholinesterase | 0.301 µM | [9] |

| C-1 functionalized N-aryl-THIQ (3c) | Acetylcholinesterase (eeAChE) | < 10 µM | [10] |

| C-1 functionalized N-aryl-THIQ (3i) | Acetylcholinesterase (eeAChE) | < 10 µM | [10] |

| Dihydroquinazoline derivative (K2V-9) | Amyloid β self-aggregation | 37.34% inhibition | [11] |

| Dihydroquinazoline derivative (K2V-12) | Amyloid β self-aggregation | 48.10% inhibition | [11] |

| Steroid–Quinoline Hybrid (4d) | Aβ1–42 aggregation | High degree of inhibition | [12] |

| Steroid–Quinoline Hybrid (6a) | Aβ1–42 aggregation | High degree of inhibition | [12] |

Table 3: In Vivo Neuroprotective Effects of Tetrahydroquinoline Derivatives

| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rats | Rotenone-induced Parkinson's Disease | 25 mg/kg and 50 mg/kg | Improved motor coordination, increased tyrosine hydroxylase levels, reduced oxidative stress and inflammation. | [13][14][15] |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Rats | Cerebral Ischemia/Reperfusion | 50 mg/kg | Reduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis. | [16][17] |

| Dauricine | Mice | D-galactose and AlCl3-induced AD | 1 mg/kg and 10 mg/kg | Attenuated learning and memory deficits, reduced neuronal damage, decreased Aβ and tau pathology. | [18] |

| Dauricine | 3xTg-AD Mice | Alzheimer's Disease | Not specified | Improved cognitive impairments, decreased Aβ plaques and hyperphosphorylated tau. | [19] |

| 1-Me-N-propargyl-TIQ | Mice | MPTP-induced Parkinsonism | Not specified | Inhibited the reduction in striatal dopamine and the number of nigral tyrosine hydroxylase-positive cells. | [20] |

| Delta-9-Tetrahydrocannabinol (THC) | APP/PS1 Mice | Alzheimer's Disease | 0.02 and 0.2 mg/kg | Improved spatial learning performance, decreased Aβ oligomers and phospho-tau. | [21][22] |

| Puerarin | APP/PS1 Mice | Alzheimer's Disease | Not specified | Ameliorated cognitive impairment, decreased lipid peroxidation. | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of tetrahydroquinoline derivatives.

Synthesis of Tetrahydroquinoline Derivatives

General Procedure for Povarov Reaction to Synthesize Tetrahydroquinolines: A mixture of an aniline, an aldehyde, and an alkene (dienophile) is subjected to a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition reaction. The reaction can be carried out in various solvents, and the specific conditions (catalyst, temperature, and reaction time) are optimized for each set of reactants. The resulting tetrahydroquinoline product is then purified using standard techniques such as column chromatography.[8]

In Vitro Neuroprotection Assays

MTT Assay for Cell Viability:

-

Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the tetrahydroquinoline derivative for a specified period.

-

Induce neurotoxicity by adding a neurotoxin (e.g., MPP+, rotenone, or glutamate).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Assessment of Glutamate-Induced Excitotoxicity:

-

Culture primary cortical or granular neurons.

-

Expose the neurons to a neurotoxic concentration of glutamate.

-

In parallel experiments, co-administer the tetrahydroquinoline derivative with glutamate.

-

Assess neuronal viability using methods such as LDH release assay or by monitoring changes in mitochondrial membrane potential with fluorescent dyes (e.g., Rhodamine 123).[2]

-

Measure intracellular calcium levels using calcium-sensitive fluorescent indicators to assess the effect on glutamate-induced calcium influx.[2]

In Vivo Neuroprotection Models

Rotenone-Induced Parkinson's Disease Model in Rats:

-

Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 28 days) to induce parkinsonian pathology.[24]

-

Treat a separate group of rotenone-injected rats with the tetrahydroquinoline derivative at various doses.

-

Monitor behavioral changes using tests such as the pole test and rotarod test to assess motor function.[24]

-

At the end of the treatment period, sacrifice the animals and collect brain tissue (striatum and substantia nigra).

-

Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[24]

-

Measure levels of dopamine and its metabolites in the striatum using HPLC.

-

Assess markers of oxidative stress (e.g., malondialdehyde) and inflammation in brain homogenates.[15]

APP/PS1 Mouse Model of Alzheimer's Disease:

-

Use transgenic APP/PS1 mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.

-

Administer the tetrahydroquinoline derivative to the mice for a defined period.

-

Evaluate cognitive function using behavioral tests such as the Morris water maze or radial arm water maze.[21][23]

-

After the treatment period, collect brain tissue.

-

Perform immunohistochemistry or ELISA to quantify Aβ plaque load and levels of soluble and insoluble Aβ.[19]

-

Analyze levels of phosphorylated tau protein by Western blotting.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of tetrahydroquinolines.

Caption: Key neuroprotective mechanisms of tetrahydroquinoline derivatives.

Caption: General experimental workflow for neuroprotective drug discovery.

Caption: Inhibition of the NF-κB inflammatory pathway by THQ derivatives.

Conclusion

Tetrahydroquinolines and their derivatives represent a versatile and promising class of compounds for the development of neuroprotective therapies. Their ability to target multiple pathological mechanisms, including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, makes them attractive candidates for the treatment of complex neurodegenerative diseases like Alzheimer's and Parkinson's. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as comprehensive preclinical evaluation to translate the promising in vitro and in vivo findings into effective therapeutic interventions.

References

- 1. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. cris.bgu.ac.il [cris.bgu.ac.il]

- 17. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dauricine alleviates cognitive impairment in Alzheimer's disease mice induced by D-galactose and AlCl3 via the Ca2+/CaM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Puerarin alleviates cognitive impairment and oxidative stress in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Structure Elucidation of Substituted Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its versatile biological activities necessitate robust and efficient methods for the synthesis and, crucially, the unambiguous determination of its three-dimensional structure. This in-depth technical guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of substituted tetrahydroquinolines, tailored for professionals in chemical research and drug development.

The Strategic Workflow for Structure Elucidation

The determination of a novel substituted tetrahydroquinoline's structure is a systematic process. It begins with the acquisition of preliminary data from mass spectrometry to ascertain the molecular weight and formula. This is followed by a detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra to piece together the molecular framework. In cases of ambiguity, particularly concerning stereochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter of the complete molecular structure.

Caption: A flowchart illustrating the systematic approach to structure elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is the initial and indispensable tool for characterizing a newly synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak, induces fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure.

The fragmentation of the 1,2,3,4-tetrahydroquinoline core is characterized by several key pathways.[1] The molecular ion (M+) is typically prominent. Common fragmentation patterns include the loss of a hydrogen atom (M-1), a methyl group (M-15) if present at specific positions, and cleavage of the saturated heterocyclic ring.

Key Fragmentation Pathways:

-

α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of a substituent at the 2-position. For instance, a 2-methyltetrahydroquinoline will show an intense peak at M-15 due to the loss of the methyl group.[1]

-

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring at two bonds.

-

Loss of Substituents: Substituents on both the aromatic and heterocyclic rings will lead to characteristic fragmentation patterns. For example, halogenated tetrahydroquinolines will exhibit characteristic isotopic patterns in their mass spectra.

Table 1: Common Mass Spectral Fragments for Substituted Tetrahydroquinolines

| Fragment | Description | Common m/z Loss | Notes |

| [M-H]+ | Loss of a hydrogen radical | 1 | Often observed, particularly from the nitrogen or benzylic positions. |

| [M-CH3]+ | Loss of a methyl radical | 15 | A strong indicator of a methyl substituent at the 2- or 4-position.[1] |

| [M-C2H5]+ | Loss of an ethyl radical | 29 | Suggests an ethyl substituent, often at the 3-position.[1] |

| Isotopic Peaks | Presence of Cl or Br | M+2, M+4, etc. | The relative intensities of these peaks indicate the number and type of halogen atoms.[2][3] |

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.

1D NMR Spectroscopy: ¹H and ¹³C NMR

-

¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. The aromatic protons of the tetrahydroquinoline core typically appear in the range of 6.5-7.5 ppm. The protons on the saturated heterocyclic ring are found in the upfield region, generally between 1.5 and 3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern and stereochemistry.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The aromatic carbons resonate between 110 and 150 ppm, while the aliphatic carbons of the heterocyclic ring appear between 20 and 60 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| N-H | 3.5 - 4.5 | broad singlet |

| H-2 | 3.2 - 3.4 | multiplet |

| H-3 | 1.9 - 2.1 | multiplet |

| H-4 | 2.7 - 2.9 | triplet |

| Aromatic-H | 6.5 - 7.2 | multiplet |

Note: These are approximate values and can vary significantly with substitution.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)

| Carbon | Typical Chemical Shift (ppm) |

| C-2 | 45 - 55 |

| C-3 | 25 - 35 |

| C-4 | 20 - 30 |

| C-4a | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 125 - 135 |

| C-7 | 110 - 120 |

| C-8 | 120 - 130 |

| C-8a | 140 - 150 |

Note: These are approximate values and can vary significantly with substitution.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity of the molecule. The most common experiments for the structure elucidation of tetrahydroquinolines are COSY, HSQC, and HMBC.

Caption: Relationship between different 2D NMR experiments in structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for identifying spin systems within the molecule, such as the sequence of protons in the saturated heterocyclic ring and the connectivity of protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[4] HMBC is crucial for connecting the different spin systems identified by COSY, especially across quaternary carbons and heteroatoms, thereby assembling the complete molecular structure.

X-ray Crystallography: The Definitive Answer

When NMR and MS data are insufficient to resolve ambiguities, particularly concerning the absolute or relative stereochemistry of multiple chiral centers, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemical relationships.

Experimental Protocols

General Protocol for the Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, involving the formal [4+2] cycloaddition of an imine with an electron-rich alkene.[5][6][7][8]

Materials:

-

Substituted aniline (1.0 eq)

-

Substituted aldehyde (1.0 eq)

-

Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 eq)

-

Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq), substituted aldehyde (1.0 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.

-

Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the reaction mixture and stir for an additional 10 minutes.

-

Add the electron-rich alkene (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

General Protocol for NMR Sample Preparation

Materials:

-

Purified tetrahydroquinoline derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

-

NMR tube (5 mm)

-

Pasteur pipette and filter plug (e.g., cotton or glass wool)

-

Vial

Procedure:

-

Weigh the purified sample into a small, clean vial.

-

Add the deuterated solvent (0.5-0.7 mL) to the vial and gently swirl or sonicate to dissolve the sample completely.

-

Place a small filter plug into a Pasteur pipette and filter the solution directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

-

The sample is now ready for NMR analysis.

General Protocol for Growing Crystals for X-ray Crystallography

Materials:

-

Purified tetrahydroquinoline derivative

-

A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane)

-

Small vials or test tubes

Procedure (Slow Evaporation Method):

-

Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture in a clean vial.

-

Filter the solution to remove any dust particles.

-

Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand undisturbed.

-

Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction analysis.

Conclusion

The structural elucidation of substituted tetrahydroquinolines is a multi-step process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational information of molecular formula and fragmentation patterns. 1D and 2D NMR spectroscopy are then employed to meticulously piece together the molecular framework, including connectivity and, often, relative stereochemistry. For definitive proof of structure, especially in complex stereochemical cases, X-ray crystallography remains the ultimate tool. By following a systematic workflow and understanding the principles behind each technique, researchers can confidently and efficiently determine the structures of novel tetrahydroquinoline derivatives, accelerating their journey in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. Povarov reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. jst.org.in [jst.org.in]

literature review of 1,2,3,4-tetrahydroquinoline synthesis

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comprehensive overview of the core modern methods for the synthesis of 1,2,3,4-tetrahydroquinolines, focusing on catalytic hydrogenation of quinolines, the Povarov reaction, and domino reactions.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of the pyridine ring of quinoline derivatives is one of the most straightforward and atom-economical methods to access 1,2,3,4-tetrahydroquinolines. The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving high yields and selectivity.

Data Presentation: Catalytic Hydrogenation of Quinolines

| Entry | Substrate | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Quinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 97.8 | [1] |

| 2 | 6-Methylquinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 96.5 | [1] |

| 3 | 6-Methoxyquinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 95.2 | [1] |

| 4 | Quinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 70 | H₂O | 15 | 96 | [2] |

| 5 | 2-Methylquinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 70 | H₂O | 15 | 92 | [2] |

| 6 | 8-Methylquinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 100 | H₂O | 15 | 81 | [2] |

| 7 | Quinoline | Ru/P4VPy (10 wt% Ru) | 40 | 120 | Ethanol | - | >95 | [3] |

| 8 | 2-Methylquinoline | [Ir(COD)Cl]₂ (0.5) / (S)-SegPhos (1.1) / I₂ (2.0) | 1 (Hantzsch ester) | RT | Toluene/Dioxane | 24 | 91 | [3] |

| 9 | Quinoline | Al₂O₃–Pd–D/Ni | 6 | 100 | Ethanol | 18 | >99 | [4] |

| 10 | 6-Chloroquinoline | Al₂O₃–Pd–D/Ni | 6 | 100 | Ethanol | 18 | 98 | [4] |

Experimental Protocols

General Experimental Protocol for Palladium-Catalyzed Hydrogenation of Quinolines[1]: In a typical experiment, the quinoline substrate (0.5 mmol) and the Pd/CN catalyst (20 mg) are placed in a stainless-steel autoclave. Ethanol (5 mL) is added as the solvent. The autoclave is sealed, purged with H₂ several times, and then pressurized with H₂ to 20 bar. The reaction mixture is stirred at 50 °C for 4 hours. After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

General Experimental Protocol for Cobalt-Catalyzed Hydrogenation of Quinolines[2]: A 4 mL glass vial is charged with Co(OAc)₂·4H₂O (0.025 mmol, 5 mol%), fine zinc dust (0.25 mmol, 50 mol%), the quinoline substrate (0.5 mmol), a magnetic stirring bar, and H₂O (1.5 mL). The vial is placed in a 300 mL steel autoclave. The autoclave is sealed, flushed three times with H₂, and then pressurized to 30 bar of H₂. The reaction mixture is stirred at the desired temperature (e.g., 70 °C) for 15 hours. After cooling to room temperature, the pressure is released. The reaction mixture is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Signaling Pathways and Logical Relationships

Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines. It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid.

Data Presentation: Povarov Reaction for Tetrahydroquinoline Synthesis

| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 1 | 88 | [5] |

| 2 | 4-Methylaniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 1.5 | 90 | [5] |

| 3 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 2 | 85 | [5] |

| 4 | Aniline | Benzaldehyde | Ethyl vinyl ether | CeCl₃·7H₂O (30) | Acetonitrile | -10 | 24 | 75 (anti) | [6] |

| 5 | Aniline | Benzaldehyde | Ethyl vinyl ether | CeCl₃·7H₂O (30) | Solvent-free | -10 | 24 | 60 (syn) | [6] |

| 6 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | CeCl₃·7H₂O/NaI (30) | Acetonitrile | 0 | 24 | 72 (syn:anti 80:20) | [6] |

| 7 | p-Toluidine | Benzaldehyde | Methyl propiolate | p-TsOH | Ethanol | RT | 48 | 63 | [7] |

| 8 | Aniline | 4-Chlorobenzaldehyde | Methyl propiolate | p-TsOH | Ethanol | RT | 48 | 67 | [7] |

Experimental Protocols

General Experimental Protocol for a One-Pot Three-Component Povarov Reaction[5]: To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (10 mL), InCl₃ (0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 10-15 minutes. Then, 2,3-dihydrofuran (1.2 mmol) is added, and the reaction mixture is heated to reflux for the appropriate time (monitored by TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure tetrahydroquinoline derivative.

Signaling Pathways and Logical Relationships

Domino Reactions

Domino (or cascade) reactions offer an efficient approach to complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. These reactions often involve a sequence of intramolecular processes, such as reductions, cyclizations, and nucleophilic aromatic substitutions.

Key Domino Strategies

-

Reduction-Reductive Amination: This strategy typically starts with an ortho-substituted nitroarene bearing a ketone or aldehyde. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular reductive amination with the carbonyl group to form the tetrahydroquinoline ring.[1][2]

-

Reductive Cyclization of Nitrochalcones: 2'-Nitrochalcones can be converted to 2-aryl-1,2,3,4-tetrahydroquinolines via catalytic hydrogenation. This process involves the reduction of both the nitro group and the chalcone double bond, followed by intramolecular cyclization.[8][9]

-

Reductive Amination-SNAr: This sequence involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the tetrahydroquinoline.[1][8]

Data Presentation: Domino Reactions for Tetrahydroquinoline Synthesis

| Entry | Starting Material | Domino Strategy | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1 | Ethyl 2-(2-nitrobenzoyl)propanoate | Reduction-Reductive Amination | 5% Pd/C, H₂ (3.4 atm) | Ethanol | 98 | [1][2] |

| 2 | Methyl 2-(2-nitrobenzyl)acrylate | Reduction-Michael Addition | Fe, Acetic Acid | Acetic Acid | 86-98 | [1] |

| 3 | 2'-Nitrochalcone | Reductive Cyclization | 10% Pd/C, H₂ (1 atm) | Dichloromethane | 65-90 | [8][9] |

| 4 | 2-Fluoro-6-nitro-phenyl)-propan-2-one derivative | Reductive Amination-SNAr | H₂, Pd/C | Ethanol | 58-98 | [1] |

| 5 | N-Benzyl-1-(2-bromo-6-fluorophenyl)ethan-1-amine | SN2-SNAr | Benzylamine | DMF | 98 | [1][8] |

Experimental Protocols

General Experimental Protocol for Domino Reduction-Reductive Amination[2]: A solution of the 2-nitroarylketone (e.g., ethyl 2-(2-nitrobenzoyl)propanoate) (1 mmol) in ethanol (20 mL) is treated with 5% Pd/C (10 mol%). The mixture is then subjected to hydrogenation at 3.4 atm of H₂ at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the corresponding tetrahydroquinoline.

General Experimental Protocol for Reductive Cyclization of 2'-Nitrochalcones[8][9]: To a solution of the 2'-nitrochalcone (1 mmol) in dichloromethane (15 mL), 10% Pd/C (10 wt%) is added. The flask is evacuated and filled with hydrogen from a balloon. The reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

This guide provides a foundational understanding of the key synthetic routes to 1,2,3,4-tetrahydroquinolines. The choice of method will depend on the desired substitution pattern, available starting materials, and required stereochemical control. For further details on specific substrates and reaction optimization, consulting the primary literature cited is recommended.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide leverages theoretical principles of chemical solubility to predict the compound's behavior. It also includes a general experimental protocol for determining solubility and a workflow for this process.

Predicted Solubility Profile